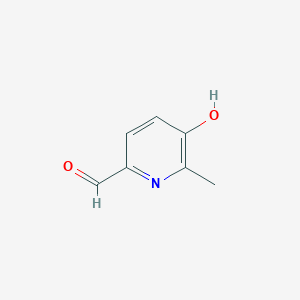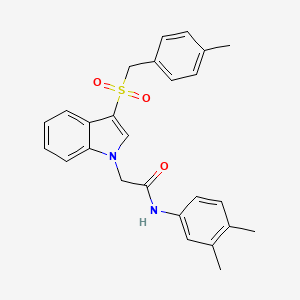
2-Pyridinecarboxaldehyde, 5-hydroxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxaldehyde, 5-hydroxy-6-methyl- is a chemical compound with a molecular formula C8H7NO2. It is commonly known as 5-hydroxy-6-methyl-2-pyridinecarboxaldehyde and is a derivative of pyridine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
1. Biocompatible Chemosensors for pH Detection
- Dhawa et al. (2020) explored compounds derived from 2-pyridinecarboxaldehyde, including 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde, as fluorescent chemosensors for pH. These chemosensors effectively differentiate between normal and cancer cells based on pH variations (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
2. Synthesis of Heterocyclic Analogues
- Barbier (1991) focused on synthesizing heterocyclic analogues of marginalin, using 2-pyridinecarboxaldehyde and other aldehydes. This research contributes to the development of new ene-lactones (Barbier, 1991).
3. Structural Characterisation of Metal Complexes
- Sousa et al. (2001) characterized metal complexes containing derivatives of 2-pyridinecarboxaldehyde. This research enhances understanding of metal-organic interactions, relevant in fields like catalysis and materials science (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).
4. Lanthanide Complexes in Photochemistry
- Fernández et al. (2014) reported on the synthesis of lanthanide complexes with 6-(hydroxymethyl) pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, revealing insights into photochemical and electrochemical properties of these complexes (Fernández, Barona, Polo-Cerón, & Chaur, 2014).
5. Efficient Synthesis Methods
- Rivera et al. (2001) developed an efficient synthesis process for 2-Amino-3-pyridinecarboxaldehyde, demonstrating the importance of optimizing synthesis methods for such compounds (Rivera, Hsiao, Cowen, McWilliams, Armstrong, Yasuda, & Hughes, 2001).
6. Catalytic Methylation of Pyridines
- Grozavu et al. (2020) described a catalytic method for methylating pyridines, including derivatives of 2-pyridinecarboxaldehyde. This is important for organic synthesis and drug discovery (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
7. Aldehyde to Imine Conversion
- Yao and Crabtree (1996) studied the conversion of 2-pyridinecarboxaldehyde to an η1-imine complex, highlighting the role of hydrogen bonding in this process. This has implications in coordination chemistry (Yao & Crabtree, 1996).
8. 'On-solvent' Multicomponent Synthesis
- Elinson et al. (2018) developed an 'on-solvent' multicomponent synthesis method using derivatives of 2-pyridinecarboxaldehyde, leading to functionalized pyrano[3,2-c]pyridine systems, relevant in biomedical applications (Elinson, Ryzhkov, Vereshchagin, Goloveshkin, Bushmarinov, & Egorov, 2018).
9. Antitumor Activity of Amino Derivatives
- Liu, Lin, and Sartorelli (1992) synthesized and evaluated various amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for antineoplastic activity, contributing to cancer research (Liu, Lin, & Sartorelli, 1992).
Mechanism of Action
Target of Action
It has been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Its use as a ligand in a platinum complex suggests that it may interact with protein kinases to inhibit their function . This interaction could lead to changes in cellular processes controlled by these kinases.
properties
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXLBGTKGMAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008777-26-1 |
Source


|
| Record name | 5-hydroxy-6-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)


![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)


![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)


![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)

![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)